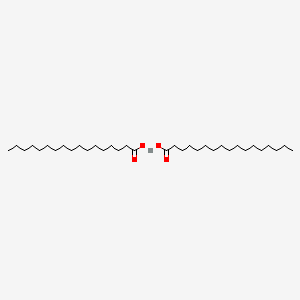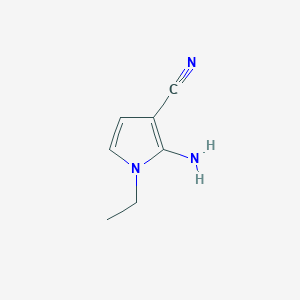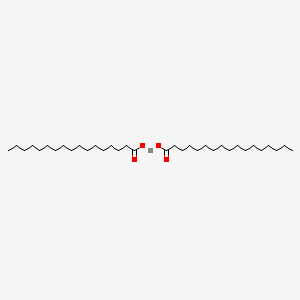![molecular formula C11H13N3 B13835332 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline typically involves the reaction of acyl(quinoxalin-2-yl)ketenes with Schiff bases. This reaction is carried out under solvent-free conditions and involves thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones . The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
化学反应分析
Types of Reactions
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can yield dihydroquinoxalines.
科学研究应用
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, this compound can enhance the efficacy of certain anticancer treatments. Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyrimido[1,6-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the degree of saturation.
Quinoxaline derivatives: These include a wide range of compounds with diverse biological activities.
Uniqueness
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-8-11-12-6-3-7-14(10)11/h1-2,4-5,8-10H,3,6-7H2 |
InChI 键 |
JNFCIUIAZQMGJG-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2C=NC3C=CC=CC3N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)











